molecular formula C8H5ClF2O B7828563 2-Chloro-1-(2,3-difluorophenyl)ethanone

2-Chloro-1-(2,3-difluorophenyl)ethanone

Cat. No.: B7828563
M. Wt: 190.57 g/mol
InChI Key: MDIRNNQCNIDIIJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-difluorophenyl)ethanone is an organic compound characterized by a chloro group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,3-difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the synthesis of 2-Chloro-1-(2,3-difluorophenyl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: Substitution reactions at the chloro or fluorine positions can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ketone group.

  • Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-1-(2,3-difluorophenyl)ethanoic acid

  • Reduction: 2-Chloro-1-(2,3-difluorophenyl)ethanol

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In organic chemistry, 2-Chloro-1-(2,3-difluorophenyl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit biological activity that could be useful in drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,3-difluorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • 2-Chloro-1-(2,5-difluorophenyl)ethanone

Uniqueness: 2-Chloro-1-(2,3-difluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positional difference can lead to variations in the compound's behavior compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(2,3-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIRNNQCNIDIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 5 L 4-necked round bottom flask was charged 1,2-difluorobenzene (130.0 g) and dry THF (1.3 L). This solution was cooled to <−60 while stirring under nitrogen. To this was added n-hexyllithium (455 mL of 2.5 M/hexane) dropwise such that T<−60 (˜15 minute addition). The solution quickly turned into a stirrable slurry, which was aged for 1 hour cold. To this was added zinc chloride (2.3 L of 0.5 M/THF) such that T<−60 and the slurry quickly became a homogeneous solution. This was warmed to 0° C. followed by the addition of copper(I) chloride (11.3 g) and chloroacetyl chloride (142 g) such that T<5° C. The reaction was assayed after 20 minutes and judged complete by HPLC. The reaction was quenched with 1N HCl (2 L) and then the two phase system was transferred to a separatory funnel and diluted with IPAc (2 L). The aqueous was cut and the organic washed again with 1N HCl (2 L) followed by 1N NH4OH (2×2 L) and finally with water (2 L). The organic was concentrated to an oil. Assay yield=78%. The oil is then diluted with heptane (800 mL—does not all go into solution) and stirred while cooling to −30° C. During cooling the oil turns over to a crystalline solid. The slurry is aged 1 hour at −30° C., filtered and washed with cold heptane. Desired product isolated in 71% yield (154 g).
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
455 mL
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
catalyst
Reaction Step Three
Quantity
142 g
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
11.3 g
Type
catalyst
Reaction Step Four
Yield
71%

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